molecular formula C15H20N2O6S B6664109 2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid

2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid

Cat. No.: B6664109
M. Wt: 356.4 g/mol
InChI Key: PICGEZDUZHFBGK-GFCCVEGCSA-N
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Description

2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid is a synthetic organic compound known for its potential applications in medicinal chemistry. It features a complex structure with a pyrrolidine ring, a sulfonyl group, and a phenoxyacetic acid moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methanesulfonyl chloride.

    Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or carbamoyl chloride.

    Phenoxyacetic Acid Attachment: The final step involves the coupling of the phenoxyacetic acid moiety, typically using esterification or amidation reactions.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine under conditions involving reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its structural complexity.

Industry: Used in the synthesis of specialty chemicals and as a building block for more complex industrial compounds.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups are key functional groups that facilitate binding to these targets, modulating their activity. The phenoxyacetic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]propionic acid
  • 2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]butanoic acid

Uniqueness: Compared to its analogs, 2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid offers a unique balance of hydrophilicity and lipophilicity, making it particularly effective in crossing biological membranes and interacting with intracellular targets. Its specific structural configuration also provides a distinct binding affinity and selectivity for certain enzymes and receptors, which can be advantageous in drug design and development.

Properties

IUPAC Name

2-[3-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methylcarbamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-24(21,22)17-7-3-5-12(17)9-16-15(20)11-4-2-6-13(8-11)23-10-14(18)19/h2,4,6,8,12H,3,5,7,9-10H2,1H3,(H,16,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICGEZDUZHFBGK-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CNC(=O)C2=CC(=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H]1CNC(=O)C2=CC(=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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